grandisine D
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Overview
Description
Grandisine D is an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. It is part of a family of compounds known for their complex structures and significant biological activities, particularly their affinity for the human delta-opioid receptor .
Preparation Methods
The total synthesis of Grandisine D involves several key steps. One efficient method includes the use of an alkyne-acetal cyclization procedure to prepare enantiopure indolizidine building blocks from L-proline . This method has been applied to prepare this compound in an efficient manner. The synthesis also involves a Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction and stereoselective aldol condensation with (S)-5-methylcyclohexenone .
Chemical Reactions Analysis
Grandisine D undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Grandisine D has several scientific research applications:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis.
Biology: Its affinity for the delta-opioid receptor makes it a candidate for studying receptor-ligand interactions.
Mechanism of Action
Grandisine D exerts its effects primarily through its interaction with the human delta-opioid receptor. It binds to this receptor, which is involved in modulating pain and mood. The binding of this compound to the delta-opioid receptor leads to the activation of intracellular signaling pathways that result in analgesic effects .
Comparison with Similar Compounds
Grandisine D is part of a family of indolizidine alkaloids, including Grandisine B, Grandisine C, Grandisine E, Grandisine F, and Grandisine G . These compounds share a similar core structure but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific configuration and its high affinity for the delta-opioid receptor, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(5S,6R)-6-[(8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl]-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11-5-2-8-14(18)15(11)16(19)12-6-3-9-17-10-4-7-13(12)17/h2,6,8,11,13,15H,3-5,7,9-10H2,1H3/t11-,13-,15+/m0/s1 |
InChI Key |
FKYCJVGMJYUVIJ-CORIIIEPSA-N |
Isomeric SMILES |
C[C@H]1CC=CC(=O)[C@@H]1C(=O)C2=CCCN3[C@H]2CCC3 |
Canonical SMILES |
CC1CC=CC(=O)C1C(=O)C2=CCCN3C2CCC3 |
Synonyms |
grandisine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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